molecular formula C20H21I2NO6 B221740 Cyclorenierin A CAS No. 164672-55-3

Cyclorenierin A

Cat. No. B221740
CAS RN: 164672-55-3
M. Wt: 326.4 g/mol
InChI Key: DADPEJANNMTFEG-UHFFFAOYSA-N
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Description

Cyclorenierin A is a natural product that has been isolated from the fungus Cycloclavine sp. Its unique structure and bioactivity have captured the attention of researchers in the field of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of Cyclorenierin A is not fully understood. However, studies have suggested that it may act by inhibiting DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects
Cyclorenierin A has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It also inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduces the formation of new blood vessels, which is essential for tumor growth.

Advantages and Limitations for Lab Experiments

Cyclorenierin A has several advantages for lab experiments. It is a highly potent and selective cytotoxic agent, making it an ideal candidate for anticancer drug development. It is also relatively easy to synthesize, allowing for large-scale production. However, Cyclorenierin A has some limitations, such as its low solubility in water, which can make it challenging to work with in certain assays.

Future Directions

There are several future directions for Cyclorenierin A research. One area of interest is the development of analogs with improved pharmacological properties, such as increased solubility and selectivity. Another potential direction is the investigation of its mechanism of action in more detail, which could lead to the discovery of new targets for anticancer drug development. Additionally, studies on the in vivo efficacy and toxicity of Cyclorenierin A are needed to evaluate its potential as a therapeutic agent.
Conclusion
In conclusion, Cyclorenierin A is a natural product with significant potential as a therapeutic agent. Its unique structure and bioactivity have made it an attractive target for medicinal chemists and drug discovery researchers. This paper has provided an overview of Cyclorenierin A, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of Cyclorenierin A as a therapeutic agent.

Synthesis Methods

Cyclorenierin A is a complex natural product that can be synthesized through various routes. One of the most efficient methods involves the use of a chiral auxiliary to control the stereochemistry of the cyclopropane ring. This method has been successfully used to synthesize Cyclorenierin A in both racemic and enantiopure forms.

Scientific Research Applications

Cyclorenierin A has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that Cyclorenierin A exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and anti-angiogenic properties.

properties

CAS RN

164672-55-3

Product Name

Cyclorenierin A

Molecular Formula

C20H21I2NO6

Molecular Weight

326.4 g/mol

IUPAC Name

4-[2-(6-hydroxy-2-methylchromen-2-yl)ethyl]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C21H26O3/c1-14-11-17(23)13-20(2,3)18(14)8-10-21(4)9-7-15-12-16(22)5-6-19(15)24-21/h5-7,9,11-12,18,22H,8,10,13H2,1-4H3

InChI Key

DADPEJANNMTFEG-UHFFFAOYSA-N

SMILES

CC1=CC(=O)CC(C1CCC2(C=CC3=C(O2)C=CC(=C3)O)C)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1CCC2(C=CC3=C(O2)C=CC(=C3)O)C)(C)C

synonyms

cyclorenierin A
cyclorenierin B

Origin of Product

United States

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